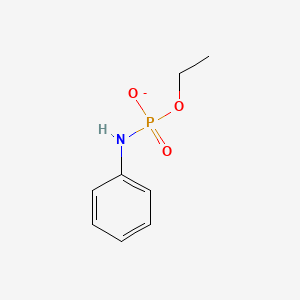![molecular formula C12H17O5- B14498068 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate CAS No. 62870-57-9](/img/structure/B14498068.png)
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate is an organic compound with a complex structure that includes a cyclohexyl ring and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate typically involves the esterification of 3-oxo-3-hydroxypropanoic acid with 1,3,3-trimethyl-2-oxocyclohexanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Applications De Recherche Scientifique
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The keto group may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]butanoate
- 3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]pentanoate
Uniqueness
3-Oxo-3-[(1,3,3-trimethyl-2-oxocyclohexyl)oxy]propanoate is unique due to its specific structural features, such as the presence of both a keto and an ester group, which confer distinct reactivity and potential applications. Its cyclohexyl ring also adds to its stability and versatility in various chemical reactions.
Propriétés
Numéro CAS |
62870-57-9 |
|---|---|
Formule moléculaire |
C12H17O5- |
Poids moléculaire |
241.26 g/mol |
Nom IUPAC |
3-oxo-3-(1,3,3-trimethyl-2-oxocyclohexyl)oxypropanoate |
InChI |
InChI=1S/C12H18O5/c1-11(2)5-4-6-12(3,10(11)16)17-9(15)7-8(13)14/h4-7H2,1-3H3,(H,13,14)/p-1 |
Clé InChI |
MXAWGKUWQPGSIL-UHFFFAOYSA-M |
SMILES canonique |
CC1(CCCC(C1=O)(C)OC(=O)CC(=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


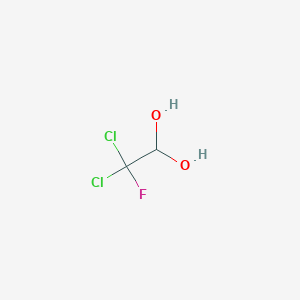
![Dimethyl[1-(4-methylphenyl)ethyl]sulfanium bromide](/img/structure/B14497989.png)
![9-Borabicyclo[3.3.1]nonane, 9-(1,2-dimethylpropyl)-](/img/structure/B14498006.png)
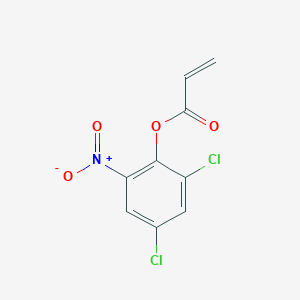
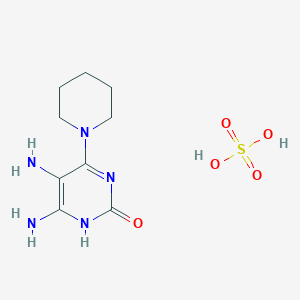
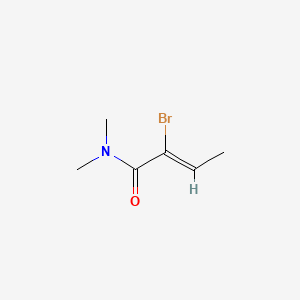
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}prop-2-en-1-one](/img/structure/B14498027.png)
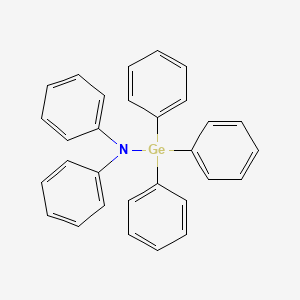
-lambda~5~-phosphane](/img/structure/B14498043.png)
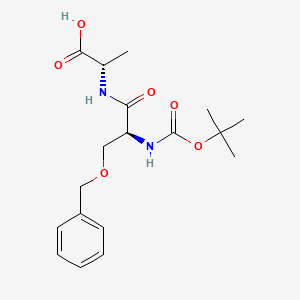
![2-[2-(2-Hydroxyethyl)-4-oxoazetidin-3-yl]-1-(4-nitrophenyl)propyl carbonate](/img/structure/B14498058.png)


